Ethyl 1,3-dihydroxypropan-2-yl-carbamate Ethyl 1,3-dihydroxypropan-2-yl-carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13848224
InChI: InChI=1S/C6H13NO4/c1-2-11-6(10)7-5(3-8)4-9/h5,8-9H,2-4H2,1H3,(H,7,10)
SMILES:
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol

Ethyl 1,3-dihydroxypropan-2-yl-carbamate

CAS No.:

Cat. No.: VC13848224

Molecular Formula: C6H13NO4

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1,3-dihydroxypropan-2-yl-carbamate -

Specification

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
IUPAC Name ethyl N-(1,3-dihydroxypropan-2-yl)carbamate
Standard InChI InChI=1S/C6H13NO4/c1-2-11-6(10)7-5(3-8)4-9/h5,8-9H,2-4H2,1H3,(H,7,10)
Standard InChI Key SDTKRHVKDWELQY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC(CO)CO

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 1,3-dihydroxypropan-2-yl-carbamate is defined by the IUPAC name ethyl N-(1,3-dihydroxypropan-2-yl)carbamate and possesses the canonical SMILES representation CCOC(=O)NC(CO)CO. The molecule features a central secondary amine bonded to a carbamate group (-OC(=O)N-) and two hydroxymethyl (-CH₂OH) substituents, rendering it highly polar and water-soluble. Its stereochemistry allows for hydrogen bonding, as evidenced by the Standard InChIKey SDTKRHVKDWELQY-UHFFFAOYSA-N, which encodes the non-chiral configuration.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₆H₁₃NO₄
Molecular Weight163.17 g/mol
XLogP3 (Lipophilicity)-1.2 (predicted)
Hydrogen Bond Donors3 (2 OH, 1 NH)
Hydrogen Bond Acceptors5

The compound’s solubility in polar solvents like water and ethanol is attributed to its hydroxyl and carbamate groups, while its limited lipid solubility (XLogP3 ≈ -1.2) suggests challenges in crossing biological membranes.

Synthesis and Optimization

The synthesis of ethyl 1,3-dihydroxypropan-2-yl-carbamate follows a nucleophilic acyl substitution mechanism. A representative procedure involves reacting 2-amino-1,3-propanediol (serinol) with ethyl chloroformate in a biphasic THF/water system under basic conditions (Na₂CO₃) .

Reaction Scheme:

Serinol+ClCO2EtNa2CO3,THF/H2OEthyl 1,3-dihydroxypropan-2-yl-carbamate+HCl\text{Serinol} + \text{ClCO}_2\text{Et} \xrightarrow{\text{Na}_2\text{CO}_3, \text{THF/H}_2\text{O}} \text{Ethyl 1,3-dihydroxypropan-2-yl-carbamate} + \text{HCl}

Key steps include:

  • Base Activation: Sodium carbonate deprotonates serinol’s amine, enhancing nucleophilicity.

  • Chloroformate Addition: Ethyl chloroformate reacts with the amine to form the carbamate linkage.

  • Workup: Ethyl acetate extraction isolates the product in 70–98% yield, with purity confirmed via NMR .

Notably, optimizing solvent ratios (THF:H₂O = 1:1) and temperature (0–25°C) minimizes side reactions, while extended extraction (8×200 mL ethyl acetate) improves recovery for sterically hindered derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 5.94–5.65 (br, 1H, NH),

  • δ 4.09 (q, J = 7.0 Hz, 2H, OCH₂CH₃),

  • δ 3.94–3.60 (m, 7H, CH₂OH and CH(CH₂OH)₂),

  • δ 1.23 (t, J = 7.0 Hz, 3H, CH₃) .

¹³C NMR (100 MHz, CDCl₃):

  • δ 157.36 (C=O),

  • δ 62.41 (OCH₂CH₃),

  • δ 61.33 (CH₂OH),

  • δ 53.60 (CH(CH₂OH)₂),

  • δ 14.63 (CH₃) .

The downfield C=O signal at δ 157.36 confirms carbamate formation, while hydroxyl protons resonate as broad singlets due to hydrogen bonding.

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 164.09 [M+H]⁺, consistent with the molecular formula C₆H₁₃NO₄.

Applications in Materials Science and Drug Delivery

Polymeric Materials

Ethyl 1,3-dihydroxypropan-2-yl-carbamate serves as a monomer for aliphatic cyclic carbonates, which polymerize into biocompatible polycarbonates for medical devices . Its dual hydroxyl groups enable cross-linking, enhancing mechanical stability in hydrogels.

Prodrug Design

The carbamate moiety acts as a hydrolytically labile prodrug linker. For example, conjugating anticancer agents to the hydroxyl groups via carbamate bonds enables pH-dependent release in tumor microenvironments.

Table 2: Comparative Analysis of Carbamate Analogues

CompoundAlkyl GroupLogPApplication
Ethyl (1a)-CH₂CH₃-1.2Drug delivery
Butyl (1b)-CH₂CH₂CH₂CH₃0.3Polymer coatings
Octyl (1d)-C₈H₁₇2.1Liposomal formulations

Increasing alkyl chain length (e.g., octyl vs. ethyl) enhances lipophilicity (LogP), favoring membrane permeability but reducing aqueous solubility .

Future Perspectives

  • Toxicity Profiling: Systematic in vitro studies are needed to assess cytotoxicity and metabolic stability.

  • Stimuli-Responsive Materials: Incorporating photo-labile groups could enable light-triggered drug release.

  • Scale-Up Synthesis: Continuous-flow reactors may improve yield and reproducibility for industrial production.

Ethyl 1,3-dihydroxypropan-2-yl-carbamate exemplifies the intersection of synthetic chemistry and applied materials science. Its modular structure invites innovation in biomedicine and sustainable polymer design, positioning it as a cornerstone compound for interdisciplinary research.

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